molecular formula C169H267N53O48S7 B1143275 PANDINOTOXIN-K ALPHA CAS No. 185529-64-0

PANDINOTOXIN-K ALPHA

Cat. No.: B1143275
CAS No.: 185529-64-0
M. Wt: 4033.71
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Description

Overview of Scorpion Toxins and Their Significance

Scorpion venoms are complex cocktails of bioactive molecules, including neurotoxins, cardiotoxins, and enzymes, that have evolved over millions of years for predation and defense. mdpi.com These venoms are a rich source of novel pharmacological compounds, with scorpion toxins, in particular, being invaluable for their ability to target specific ion channels with high affinity and selectivity. mdpi.commdpi.comtandfonline.com Ion channels, which are crucial for generating and propagating electrical signals in excitable cells, are implicated in a wide range of physiological processes and diseases. sigmaaldrich.com Consequently, scorpion toxins that modulate these channels serve as powerful molecular probes for studying ion channel structure and function, and as lead compounds for drug development. mdpi.comscielo.brchemrxiv.org

Historical Context of PANDINOTOXIN-K ALPHA Discovery

This compound was first identified and characterized as part of a trio of related peptides, the pandinotoxins (PiTX-Kα, PiTX-Kβ, and PiTX-Kγ), purified from the venom of the emperor scorpion, Pandinus imperator. wikipedia.orgnih.gov These 35-amino acid peptides were found to be potent blockers of voltage-gated potassium channels. wikipedia.orgnih.gov Specifically, PiTX-Kα demonstrated a remarkable and preferential blockade of rapidly inactivating A-type potassium channels in rat brain synaptosomes. nih.govacs.orgnih.gov Further research revealed its exceptional potency as an inhibitor of the cloned Kv1.2 potassium channel. acs.orgnih.gov The determination of its three-dimensional structure using NMR spectroscopy provided crucial insights into the structural basis for its high affinity and selectivity for A-type potassium channels. acs.orgnih.gov

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound continues to explore its precise interactions with various potassium channel subtypes. Its use as a pharmacological tool has been instrumental in studies investigating the role of A-type K+ channels in conditions such as bone cancer pain. nih.gov The structural differences between PiTX-Kα and other related toxins, like charybdotoxin (B568394), are being leveraged to understand the molecular determinants of toxin-channel interactions. acs.orgnih.gov

Future research is likely to focus on several key areas. Firstly, the development of synthetic analogs of PiTX-Kα with enhanced selectivity and stability could lead to more refined research tools and potential therapeutic leads. Secondly, further investigation into the therapeutic potential of targeting the specific potassium channels that PiTX-Kα blocks could open new avenues for treating neurological disorders and other diseases. The unique properties of PiTX-Kα also make it a valuable component in studies aimed at understanding the broader evolutionary and functional diversity of scorpion venom toxins. scielo.br

Detailed Research Findings

This compound is a 35-residue peptide that belongs to the α-K toxin family. acs.org Its structure is characterized by an α-helix spanning from residues 10 to 21 and a small antiparallel β-sheet formed by two β-strands (residues 26-28 and 33-35). acs.orgnih.gov This structure is stabilized by three disulfide bonds, a conserved feature among the charybdotoxin family of toxins. wikipedia.orgacs.org A key structural feature that distinguishes PiTX-Kα from other α-K toxins like charybdotoxin is the absence of a third β-strand at its N-terminus. acs.orgnih.gov

The primary mode of action of this compound involves the physical occlusion of the ion conduction pore of target potassium channels. acs.org The lysine (B10760008) residue at position 27 (Lys-27) is critical for this blocking activity, inserting into the channel's vestibule. wikipedia.orgacs.org The high affinity and selectivity of PiTX-Kα for A-type channels are attributed to specific amino acid differences and resulting structural variations compared to other toxins. acs.orgnih.gov

Table 1: Interactive Data on this compound

Property Value Source
Primary Source Pandinus imperator (Emperor scorpion) wikipedia.orgnih.gov
Toxin Family α-KTx wikipedia.org
Number of Amino Acids 35 nih.govacs.orgnih.gov
Molecular Weight ~4 kDa acs.org
Primary Target A-type voltage-gated potassium channels wikipedia.orgnih.govacs.orgnih.gov
Secondary Target Kv1.2/KCNA2 channels wikipedia.orgacs.orgnih.gov
IC₅₀ for A-type K+ channels (rat brain synaptosomes) 6 nM nih.govacs.orgnih.gov
IC₅₀ for Kv1.2 channels 32 pM acs.orgnih.gov
Key Structural Motifs α-helix, two β-strands, three disulfide bonds wikipedia.orgacs.orgnih.gov
Critical Residue for Activity Lysine-27 (Lys-27) wikipedia.orgacs.org

Compound Names

Table 2: List of Compounds Mentioned

Compound Name
This compound (PiTX-Kα)
Pandinotoxin-K beta (PiTX-Kβ)
Pandinotoxin-K gamma (PiTX-Kγ)
Charybdotoxin
Imperatoxin A
Pandinin-1
Pandinin-2
Scorpine
Chlorotoxin
Mucroporin-M1
Imcroporin
Vejovine
Hadurin
Meucin 24
Meucin 25
Maurotoxin
Pi1
Pi4
Pi7
HsTx1
Apamin
Noxiustoxin
Margatoxin
Agitoxin 2
Iberiotoxin
Kaliotoxin
Leiurotoxin I
Stichodactyla Toxin
Glibenclamide
P-1075
A-312110
Dendrotoxin
Diclofenac
4-Aminopyridine
Tityustoxin-Kα
Sulcardine
Isopimaric acid
Bay K 8644
CM-TPMF
Stromatoxin 1
Victoriocin

Properties

CAS No.

185529-64-0

Molecular Formula

C169H267N53O48S7

Molecular Weight

4033.71

Origin of Product

United States

Origin and Biosynthesis of Pandinotoxin K Alpha

Biological Source: Pandinus imperator Venom

The sole biological source of Pandinotoxin-K alpha is the venom of the scorpion Pandinus imperator. nih.govguidetopharmacology.org This species, commonly known as the Emperor scorpion, is one of the largest scorpions in the world and is native to West Africa. The venom is a complex cocktail of proteins, peptides, nucleotides, and other small molecules, which includes a variety of neurotoxins that target ion channels. bournemouth.ac.uknih.gov this compound is one of several potassium channel toxins that have been isolated from this venom, alongside other related peptides such as Pandinotoxin-K beta and Pandinotoxin-K gamma. nih.gov

AttributeDescription
Biological Source Venom of the scorpion Pandinus imperator
Common Name Emperor Scorpion
Geographic Distribution West Africa
Associated Toxins Pandinotoxin-K beta, Pandinotoxin-K gamma, Pi1-Pi7 toxins

Extraction and Purification Methodologies

The initial step in obtaining this compound involves the collection of crude venom from Pandinus imperator. A common and non-lethal method for this is electrical stimulation of the scorpion's telson, which induces the release of venom. bournemouth.ac.uk The collected venom is then typically lyophilized (freeze-dried) for preservation and to allow for accurate measurement for subsequent processing.

The purification of this compound from the crude venom is a multi-step process that employs various chromatographic techniques to separate the complex mixture of components.

Initial Fractionation: The first step in purification often involves size-exclusion chromatography, such as gel filtration on a Sephadex G-50 column. scielo.bruniprot.org This separates the venom components based on their molecular size, with different fractions containing proteins and peptides of varying weights. The fractions are monitored for toxicity to identify those containing the desired neurotoxins.

Further Purification: The toxic fractions obtained from gel filtration are then subjected to further purification using high-performance liquid chromatography (HPLC). acs.orgnih.gov Reverse-phase HPLC (RP-HPLC) is a commonly used method that separates peptides based on their hydrophobicity. nih.gov By applying a gradient of an organic solvent (like acetonitrile) with an ion-pairing agent (like trifluoroacetic acid), the various toxins can be resolved into distinct peaks. nih.gov The purity of the isolated this compound is then assessed, often using techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and mass spectrometry to confirm its molecular weight. scielo.brnih.gov

StepTechniquePrinciple
Venom Collection Electrical StimulationInduces venom release from the telson.
Initial Separation Gel Filtration Chromatography (e.g., Sephadex G-50)Separates molecules based on size.
Fine Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separates peptides based on hydrophobicity.
Purity Analysis SDS-PAGE, Mass SpectrometryConfirms the purity and molecular weight of the isolated toxin.

Investigational Aspects of this compound Biosynthetic Pathways

The precise biosynthetic pathway of this compound has not been extensively detailed in scientific literature. However, based on the general understanding of scorpion toxin biosynthesis, a multi-step process involving a precursor peptide and post-translational modifications can be inferred.

Precursor Peptide Synthesis: Like other scorpion toxins, this compound is synthesized as a larger precursor protein. This precursor typically consists of a signal peptide, a propeptide region, and the mature toxin sequence. The signal peptide directs the nascent protein to the correct cellular location for secretion. The propeptide may play a role in the correct folding and processing of the mature toxin. A UniProt entry for a potassium channel toxin from Pandinus imperator, designated as PTX-1 and highly similar to this compound, indicates the existence of a corresponding mRNA sequence, which would be translated into this precursor peptide.

Post-Translational Modifications: Following translation, the precursor peptide undergoes several modifications to become the active this compound. These modifications are crucial for the toxin's structure and function.

Proteolytic Cleavage: The signal peptide and propeptide are cleaved off by specific proteases to release the mature toxin peptide.

Disulfide Bond Formation: Scorpion toxins are rich in cysteine residues that form multiple disulfide bonds. These bonds are critical for establishing the correct three-dimensional structure of the toxin, which is essential for its biological activity. This compound is known to have a structural arrangement of an alpha-helix connected to a beta-sheet by disulfide bonds.

Molecular Classification and Phylogenetic Analysis of Pandinotoxin K Alpha

PANDINOTOXIN-K ALPHA within the Alpha-KTx Toxin Family

This compound (PiTX-Kα) is a peptide toxin isolated from the venom of the Emperor scorpion, Pandinus imperator. researchgate.netsigmaaldrich.com It is a well-defined member of the alpha-potassium toxin (α-KTx) family, a large group of small peptides derived from scorpion venoms that selectively block specific subtypes of potassium (K+) channels. acs.orgexpasy.org The α-KTx family itself is characterized by a highly conserved three-dimensional structure, often referred to as the CSα/β (cysteine-stabilized alpha-helix/beta-sheet) motif. expasy.org

Structurally, PiTX-Kα is a 35-residue peptide. wikipedia.org Its three-dimensional conformation, determined by NMR spectroscopy, features a distinct α-helix (spanning residues 10-21) and a small antiparallel β-sheet composed of two strands (residues 26-28 and 33-35). acs.orgnih.gov The integrity of this structure is maintained by three disulfide bonds, which are a conserved feature among all members of the charybdotoxin (B568394) (CTX) group within the α-K toxin family. acs.orgwikipedia.org These bonds anchor one face of the α-helix to the β-sheet. nih.gov

A significant structural distinction of PiTX-Kα compared to many other α-K toxins, such as charybdotoxin, is the absence of three amino acid residues at its N-terminus. acs.orgwikipedia.org In toxins like CTX, these initial residues form a third β-strand, creating a three-stranded antiparallel β-sheet. acs.orgwikipedia.org In this compound, this third strand is absent, and the N-terminal region instead adopts an extended conformation. acs.orgnih.gov This structural variance is a key feature influencing its specific interactions with potassium channels. nih.gov

Comparative Phylogenetic Relationships with other Alpha-KTx Subfamilies

The classification of scorpion toxins relies heavily on amino acid sequence homology and phylogenetic analysis. wikipedia.org Based on these comparisons, PiTX-Kα is placed within a specific subfamily of the α-KTx toxins.

Initially, due to the unique structural features and sequence similarities between toxins from Pandinus imperator, the creation of a new subfamily, designated α-KTX5.x, was proposed for PiTX-Kα and its close relatives, PiTX-Kβ and PiTX-Kγ. acs.org However, the established systematic nomenclature, which classifies toxins into subfamilies (m) and lists members within that subfamily (n) as α-KTxm.n, has formally placed this compound in subfamily 7. wikipedia.org

The closest known relative of PiTX-Kα is Pandinotoxin-K beta (PiTX-Kβ), which is designated α-KTx 7.2. wikipedia.orguniprot.org These two toxins are nearly identical, differing by only a single amino acid residue: PiTX-Kα has a proline at the seventh position, whereas PiTX-Kβ has a glutamic acid at the same position. wikipedia.orgnih.gov This minor change results in a significant difference in their biological activity. nih.gov

This compound also shares considerable sequence homology with Charybdotoxin (α-KTx 1.1), particularly at the carboxyl termini. researchgate.netresearchgate.net Despite this, structural differences, including the shorter N-terminus in PiTX-Kα, distinguish their functional profiles. acs.orgnih.gov The table below illustrates the sequence alignment between these related toxins.

Toxin NameSubfamilyAmino Acid Sequence
This compound (PiTX-Kα) α-KTx 7.1---TISCTNPKQ-CYPHCKKETGYPN-AKCMNRKCKCFGR
Pandinotoxin-K beta (PiTX-Kβ) α-KTx 7.2---TISCTNEKQ-CYPHCKKETGYPN-AKCMNRKCKCFGR
Charybdotoxin (CTX) α-KTx 1.1ZFTNVSCTTSKE-CWSVCQRLHNTSR-GKCMNKKCRCYS
Table comparing the amino acid sequences of this compound, Pandinotoxin-K beta, and Charybdotoxin. wikipedia.org

Other α-KTx subfamilies, such as α-KTx6, which includes toxins like Maurotoxin and Pi4, are distinguished by the presence of four disulfide bridges, in contrast to the three found in PiTX-Kα and its subfamily. researchgate.netresearchgate.net

Nomenclature and Aliases of this compound

The compound is referred to by several names and systematic identifiers in scientific literature and databases. The accepted systematic name, based on the standardized nomenclature for potassium channel toxins, is Potassium channel toxin α-KTx 7.1. wikipedia.orguniprot.org The table below details its various names and aliases.

Name TypeName/Alias
Common Name This compound
Abbreviation PiTX-K alpha; PiTX-Kα
Systematic Name Potassium channel toxin alpha-KTx 7.1
Alternative Names Pandinotoxin-alpha; Potassium channel-blocking toxin 2; Pi-2; Pi2; Toxin PiTX-K-alpha
Nomenclature and aliases for this compound, compiled from multiple sources. expasy.orguniprot.orgguidetopharmacology.orgguidetopharmacology.org

Structural Biology of Pandinotoxin K Alpha

Primary Structure Elucidation and Amino Acid Sequence Analysis

Pandinotoxin-K alpha is a 35-residue peptide. nih.govwikipedia.org Its primary structure, the linear sequence of amino acids, has been determined and is crucial for its function. The amino acid sequence of this compound is as follows:

Thr-Ile-Ser-Cys-Thr-Asn-Pro-Lys-Gln-Cys-Tyr-Pro-His-Cys-Lys-Lys-Glu-Thr-Gly-Tyr-Pro-Asn-Ala-Lys-Cys-Met-Asn-Arg-Lys-Cys-Lys-Cys-Phe-Gly-Arg. medchemexpress.com

This sequence reveals the specific order of amino acids that constitute the polypeptide chain. Analysis of this sequence shows the presence of six cysteine residues, which are key to forming the stable three-dimensional structure of the toxin.

Secondary and Tertiary Structural Motifs of this compound

The linear amino acid chain of this compound folds into a specific three-dimensional conformation, which is essential for its biological activity. This structure is characterized by distinct secondary and tertiary structural motifs.

Beta-Sheet Organizations

In addition to the alpha-helix, the structure of this compound contains a small antiparallel beta-sheet. nih.govacs.org This beta-sheet is formed by two beta-strands: the first strand (βI) encompasses residues 26-28, and the second strand (βII) includes residues 33-35. wikipedia.orgacs.org These two strands are connected by a type II beta-turn, a common type of non-regular secondary structure that causes a change in the direction of the polypeptide chain. nih.govacs.org

Three-Dimensional Solution Structure Determination of this compound via Nuclear Magnetic Resonance Spectroscopy

The three-dimensional solution structure of this compound was determined using multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org This powerful technique allows for the determination of the structure of molecules in solution, which is often more representative of their native state compared to crystal structures. The process involves analyzing the interactions between atomic nuclei within the molecule to calculate a set of distance and dihedral angle restraints. For this compound, 295 proton-proton NOE (Nuclear Overhauser Effect) correlations were identified and used to generate the structural model. acs.org The resulting structure revealed the characteristic alpha/beta scaffold, with the alpha-helix packed against the two-stranded antiparallel beta-sheet. acs.orguniprot.org

Structural Homology and Divergence of this compound with Charybdotoxin (B568394) and Related Toxins

A notable divergence is the N-terminal region. This compound has three fewer residues at its N-terminus compared to charybdotoxin. nih.govacs.org In charybdotoxin and many other α-K toxins, this N-terminal region forms a third beta-strand, creating a three-stranded beta-sheet. In contrast, the N-terminal region of this compound adopts an extended conformation. nih.govacs.org

Furthermore, differences in the amino acid sequence at specific positions lead to variations in the three-dimensional structure. For instance, the presence of Proline at position 10, Tyrosine at position 14, and Asparagine at position 25 in this compound (compared to Serine-10, Tryptophan-14, and Arginine-25 in CTX) is thought to be a reason why PiTX-Kα does not block maxi-K+ channels. nih.govacs.org Additionally, structural differences are observed in the tight turn and the loop connecting the first beta-strand to the alpha-helix. nih.govacs.org These variations result in different positioning of key residue side chains on the toxin's surface, such as Tyr-23 and Arg-31 in this compound, which are implicated in its interaction with A-type potassium channels. nih.govacs.org

FeatureThis compoundCharybdotoxin
Number of Residues 35 nih.govwikipedia.org37
N-terminus Extended conformation nih.govacs.orgThird beta-strand acs.org
Beta-sheet Two-stranded wikipedia.orgacs.orgThree-stranded acs.org
Residue at Position 10 Proline nih.govacs.orgSerine acs.org
Residue at Position 14 Tyrosine nih.govacs.orgTryptophan acs.org
Residue at Position 25 Asparagine nih.govacs.orgArginine acs.org

Computational Modeling and Simulations of this compound Structure

Computational approaches have been instrumental in elucidating the three-dimensional structure of this compound (PiTX-Kα) and understanding its interaction with target ion channels. Initial structural insights were gained through homology modeling, which was later refined and validated by experimental methods, paving the way for more complex molecular simulations.

Early efforts to understand the structure of PiTX-Kα involved the creation of a computer-generated homology model. acs.org This model was built based on the toxin's amino acid sequence similarity to other members of the α-K toxin family, using the well-characterized structure of charybdotoxin (CTX) as a template. acs.orgnih.gov The process involved an energy minimization protocol to predict the toxin's fold. acs.org This initial computational model correctly predicted the global fold, which is characterized by an α-helix packed against a β-sheet, a common structural motif for this toxin family. acs.orguniprot.org However, this model was based on certain assumptions, such as the trans configuration for all its proline residues. acs.org

The structural data obtained from NMR, in turn, has served as a robust foundation for more advanced computational studies, such as molecular dynamics (MD) and Brownian dynamics (BD) simulations. researchgate.net These simulations investigate the dynamic behavior of the toxin and its binding mechanism to potassium channels. For instance, a model of the complex between PiTX-Kα and the Kv1.2 channel has been proposed, highlighting the critical role of specific residues in the toxin-channel interaction and the subsequent channel blockage. researchgate.net

The structure calculation process from the experimental NMR data also involved sophisticated computational techniques. Following the generation of distance matrices and substructure embedding, the toxin's structure was subjected to simulated annealing. This process included high-temperature dynamics (at 2000 K) followed by a cooling phase and subsequent energy minimization steps to refine the final structure. acs.org

The following table summarizes the key computational methods and findings related to the structural biology of this compound.

Computational Method Software/Protocol Key Findings & Purpose Reference
Homology ModelingEnergy minimization protocol based on charybdotoxin (CTX) structurePredicted the correct global fold of PiTX-Kα before experimental determination. acs.orgnih.gov
Structure Calculation (from NMR data)Simulated annealing, high-temperature dynamics (2000 K), slow cooling, Powell minimizationRefinement of the 3D solution structure based on experimental NOE constraints. acs.org
Molecular Dynamics (MD) / Brownian Dynamics (BD) SimulationsIntegrated MD/BD approachInvestigated the molecular recognition and binding of Pandinus toxins to the human Kv1.3 potassium channel. researchgate.net
Toxin-Channel Interaction ModelingComputer simulation using CTX as a modelProposed a model for the interaction between PiTX-Kα and the Kv1.2 channel, identifying key residues for binding and blockage. nih.govresearchgate.net

Mechanism of Action: Pandinotoxin K Alpha As an Ion Channel Modulator

Selective Binding to Voltage-Gated Potassium Channels (Kv Channels)

Pandinotoxin-K alpha functions as a potent and selective inhibitor of certain voltage-gated potassium (Kv) channels. wikipedia.orguniprot.org Research has demonstrated its particularly high affinity for the Kv1.2 (KCNA2) channel subtype, which it blocks at picomolar concentrations. nih.govnih.gov It also effectively blocks Shaker B potassium channels (related to the Kv1.1 sub-family), although with a lower affinity compared to its action on other channels. wikipedia.orguniprot.org In studies using rat brain synaptosomes, PiTX-Kα selectively blocks the component of potassium efflux that corresponds to voltage-gated, rapidly inactivating K+ currents, while not affecting non-inactivating "delayed rectifier" currents or Ca(2+)-activated K+ currents. nih.gov This highlights the toxin's specificity for certain types of Kv channels over others.

Detailed Interaction with A-type Potassium Channels

The primary targets of this compound are rapidly inactivating, or "A-type," potassium channels. acs.orgmedchemexpress.commedchemexpress.eu It is recognized as one of the most potent inhibitors of these channels. wikipedia.org The interaction is characterized by a high-affinity block. For instance, PiTX-Kα inhibits the A-type K+ current in rat brain synaptosomes with an IC50 value of 6 nM. nih.gov Its potency is even more pronounced on the cloned Kv1.2 channel, a component of A-type currents in some neurons, where the IC50 value is a remarkably low 32 pM. nih.govnih.gov This strong and preferential interaction makes this compound a valuable tool for distinguishing and studying A-type channels. nih.govresearchgate.net

This compound Inhibitory Potency (IC50)

Channel TargetPreparationIC50 ValueReference
A-type K+ channelsRat Brain Synaptosomes6 nM nih.gov
Kv1.2 channelsExpressed in Fibroblasts32 pM nih.gov
A-type K+ channelsDorsal Root Ganglia (DRG) Neurons8.0 nM nih.gov

Pore-Blocking Mechanism of this compound

The inhibitory action of this compound is achieved through a direct pore-blocking mechanism. acs.org Similar to other toxins in its family, PiTX-Kα physically occludes the ion conduction pathway of the potassium channel. acs.org This is accomplished by the insertion of a critical amino acid residue, Lysine-27 (K27), into the outer vestibule of the channel pore. acs.orgwikipedia.org By positioning this key residue within the pore's entryway, the toxin effectively acts as a "plug," physically obstructing the flow of potassium ions and thereby inhibiting the channel's function. acs.org

Molecular Determinants of this compound Affinity and Selectivity

The high affinity and selectivity of this compound for specific Kv channels are dictated by its unique three-dimensional structure and the specific amino acid residues on its surface that interact with the channel.

The interaction between this compound and the potassium channel is a result of specific molecular contacts. The most critical residue for its blocking activity is Lysine-27 (K27). acs.orgwikipedia.orgnih.gov The side chain of this lysine (B10760008) residue inserts into the channel's selectivity filter, directly blocking ion passage. acs.orgwikipedia.org

Other residues surrounding Lysine-27 are crucial for modulating the affinity and specificity of the toxin. acs.org These include Methionine-29 (M29), Asparagine-30 (N30), and Lysine-34 (K34), whose side chains are also positioned to interact with the channel vestibule. acs.orgnih.gov Furthermore, structural differences between PiTX-Kα and other toxins like charybdotoxin (B568394) provide clues to its selectivity. The unique positioning of Tyrosine-23 (Y23) and Arginine-31 (R31) on the surface of PiTX-Kα likely contributes to its higher affinity for A-type channels. acs.orgnih.gov

Key Residues of this compound in Channel Interaction

ResidueRoleReference
Lysine-27 (K27)Primary pore-blocking residue; inserts into the ion conduction pathway. acs.orgwikipedia.orgnih.gov
Tyrosine-23 (Y23)Side chain location may explain higher affinity for A-type channels compared to other toxins. acs.orgnih.gov
Arginine-31 (R31)Side chain location may contribute to high-affinity binding to A-type channels. acs.orgnih.gov
Methionine-29 (M29)Surrounds K27 and likely involved in critical interactions with the channel vestibule. acs.org
Asparagine-30 (N30)Conserved residue surrounding K27, likely involved in channel interaction. acs.orgnih.gov
Lysine-34 (K34)Positively charged residue surrounding K27, likely involved in channel interaction. acs.orgnih.gov

The specificity of this compound is also heavily influenced by its distinct N-terminal structure. acs.orgnih.gov Compared to other α-K toxins such as charybdotoxin, PiTX-Kα has three fewer residues at its N-terminus. nih.govwikipedia.orgwikipedia.org This truncation prevents the N-terminal region from forming a third β-strand, which is a common structural feature in many related toxins. acs.orgnih.govwikipedia.org Instead, the N-terminus of PiTX-Kα adopts an extended conformation. acs.orgnih.gov This structural difference, along with sequence variations at other positions, is thought to be a primary reason why PiTX-Kα does not block maxi-K+ channels, contributing to its selective activity profile. acs.orgnih.govresearchgate.net

Modulation of Channel Gating and Kinetics by this compound

By physically blocking the pore, this compound directly modulates the function of A-type channels, which are defined by their rapid activation and subsequent inactivation. The toxin's binding prevents the normal ion flux that constitutes the electric current. Studies on sympathetic preganglionic neurons have shown that PiTX-Kα reduces the peak transient outward current, which is mediated by rapidly inactivating Kv channels. nsolns.com This blockade effectively alters the kinetics of the current by inhibiting its flow, thereby influencing the regulation of neuronal firing frequency. nsolns.com The primary modulatory effect is the inhibition of the channel's open, conducting state rather than a direct alteration of the channel's intrinsic gating machinery (the conformational changes that open or close the gate).

Specificity and Functional Profiling of Pandinotoxin K Alpha on Potassium Channel Subtypes

Interaction with Kv1.1 (Shaker B) Potassium Channels

Pandinotoxin-K alpha has been shown to reversibly block the Shaker B potassium channels, which are part of the Kv1.1 subfamily. wikipedia.orgproteopedia.orguniprot.org While it demonstrates a clear interaction with this channel subtype, its affinity for Kv1.1 is notably lower than its affinity for other related channels, such as Kv1.2. proteopedia.orguniprot.org This differential affinity highlights a degree of selectivity even within the Kv1 subfamily, suggesting that specific structural attributes of the toxin and the channel pore dictate the strength of the interaction.

High Affinity Blockade of Kv1.2 (KCNA2) Potassium Channels

The interaction of this compound with the Kv1.2 (KCNA2) potassium channel is characterized by exceptionally high affinity. acs.orggenecards.org Research has identified it as the most potent inhibitor of Kv1.2 channels discovered to date. acs.orguniprot.orguniprot.org In studies using cloned Kv1.2 channels expressed in fibroblasts, this compound demonstrated a blocking action with an IC₅₀ value of 32 picomolar (pM). acs.orgnih.govnih.gov

Furthermore, in preparations of rat brain synaptosomes, the toxin effectively blocks the rapidly inactivating A-type K+ currents, for which Kv1.2 is a primary contributor, with an IC₅₀ of 6 nanomolar (nM). acs.orgnih.govresearchgate.net This potent blockade establishes this compound as a highly specific and powerful tool for probing the function and structure of Kv1.2 channels.

This compound Effects on Kv4 Subfamily Channels (Kv4.1, Kv4.3)

This compound also affects channels within the Kv4 subfamily, which are known to generate transient, A-type potassium currents. nih.gov In studies on rat sympathetic preganglionic neurons, a 50 nM concentration of this compound was shown to reduce the transient outward rectifying conductance. researchgate.netnsolns.com This conductance is primarily mediated by members of the Kv4 subfamily, specifically Kv4.1 and Kv4.3. researchgate.netnsolns.com As a blocker of rapidly inactivating Kv channels, its activity against the Kv4 subfamily is consistent with its broader classification, contributing to its profile as a selective A-type channel inhibitor. researchgate.net

Absence of Interaction with Other Ion Channel Classes (e.g., Ca2+-activated K+ channels)

A key feature of this compound's specificity is its lack of interaction with certain other classes of ion channels, most notably the large-conductance Ca2+-activated potassium channels (maxi-K+ or BK channels). acs.org In experiments with rat brain synaptosomes, this compound did not inhibit the Ca2+-dependent component of potassium efflux, even at concentrations as high as 500 nM. acs.orgnih.gov This distinguishes it from other scorpion toxins like Charybdotoxin (B568394), which blocks both voltage-gated and Ca2+-activated K+ channels. nih.gov

The structural basis for this selectivity is believed to lie in differences in the amino acid sequence and three-dimensional structure. acs.orgnih.gov Specifically, the N-terminal region of this compound is shorter by three residues compared to many other α-K toxins, a feature that may prevent its interaction with maxi-K+ channels. nih.gov

Data Tables

Table 1: Inhibitory Activity of this compound on Various Potassium Channel Subtypes

Channel SubtypeChannel ClassificationPreparationInhibitory Concentration (IC₅₀)Reference(s)
Kv1.2 (KCNA2)Voltage-Gated K+ ChannelCloned, expressed in fibroblasts32 pM acs.orgnih.govnih.gov
A-type K+ CurrentVoltage-Gated K+ ChannelRat brain synaptosomes6 nM acs.orgnih.govresearchgate.net
Kv4 SubfamilyVoltage-Gated K+ ChannelRat sympathetic preganglionic neuronsActive at 50 nM researchgate.netnsolns.com
Ca2+-activated K+ channelsCalcium-Activated K+ ChannelRat brain synaptosomesNo block observed nih.gov

Comparative Functional Studies of Pandinotoxin Variants and Analogues

PANDINOTOXIN-K BETA: Structural Differences and Reduced Affinity for Kv Channels

Pandinotoxin-K beta (PiTX-Kβ) is a natural variant of PiTX-Kα found in the venom of the scorpion Pandinus imperator. nih.gov The two peptides are highly homologous, differing by only a single amino acid. wikipedia.org This substitution, however, results in a dramatic difference in their affinity for Kv channels. nih.gov

The amino acid sequences of PiTX-Kα and PiTX-Kβ are identical except for the residue at position 7 (or 10, depending on the alignment convention), which is a Proline in PiTX-Kα and a Glutamic acid in PiTX-Kβ (a P10E substitution). wikipedia.orgnih.gov Both toxins are 35-residue peptides containing an α-helix and two β-sheets stabilized by three conserved disulfide bonds. wikipedia.org

This single amino acid change leads to an 800-fold reduction in the affinity of PiTX-Kβ for rapidly inactivating, voltage-gated K+ channels in dorsal root ganglia (DRG) neurons compared to PiTX-Kα. nih.govwikipedia.org Nuclear magnetic resonance (NMR) spectroscopy studies revealed that the negatively charged carboxylate group of the Glutamic acid at position 10 in PiTX-Kβ can form a salt bridge with the positively charged Lysine (B10760008) at position 27. nih.gov This lysine residue is a critical component of the toxin's functional surface that interacts with and blocks the ion channel pore. wikipedia.orgnih.gov The formation of this salt bridge is believed to neutralize the positive charge in this key region of the toxin, thereby significantly weakening its binding to the K+ channel. nih.gov This interaction underscores how a subtle change in primary structure can profoundly alter the toxin's electrostatic profile and, consequently, its biological function. wikipedia.org

Table 1: Comparison of Pandinotoxin-K Alpha and Beta
FeatureThis compound (PiTX-Kα)Pandinotoxin-K Beta (PiTX-Kβ)
Alternative NamesPotassium channel toxin alpha-KTx 7.1, Pi2, Toxin PiTX-K-alpha uniprot.orgPotassium channel toxin alpha-KTx 7.2, Pi3, Toxin PiTX-K-beta uniprot.org
Single Residue DifferenceProline (Pro) at position 10 nih.govGlutamic acid (Glu) at position 10 nih.gov
Affinity for A-type K+ channels (DRG neurons)IC₅₀ = 8.0 nM nih.govIC₅₀ = 6,500 nM nih.gov
Affinity for Kv1.3 channelsHigh affinity wikipedia.orgKd = 500 pM wikipedia.org
Structural Implication of SubstitutionNo internal salt bridge formation.The negatively charged Glu10 can form a salt bridge with the positively charged Lys27. nih.gov
Functional ConsequencePotent channel blocker due to exposed positive charge on Lys27. nih.govSignificantly reduced affinity due to neutralization of the key positive charge. nih.gov

PANDINOTOXIN-K GAMMA: Distinct Structural and Functional Characteristics

Pandinotoxin-K gamma (PiTX-Kγ), also isolated from Pandinus imperator venom, represents a more structurally distinct variant compared to the highly similar alpha and beta forms. nih.gov While it also selectively blocks the A-type K+ current component in rat brain synaptosomes, it does so with a lower affinity (IC₅₀ = 100 nM) than PiTX-Kα (IC₅₀ = 6 nM) and PiTX-Kβ (IC₅₀ = 42 nM) in the same assay. nih.gov

Structurally, PiTX-Kγ exhibits much less sequence homology with other toxins in the charybdotoxin (B568394) family. nih.gov A key distinguishing feature of PiTX-Kγ is that it possesses a fourth pair of cysteines, forming four disulfide bridges, whereas PiTX-Kα and PiTX-Kβ have only three. nih.gov This additional disulfide bond suggests a different three-dimensional fold and stability. Functionally, like its counterparts, PiTX-Kγ is selective, showing no blocking activity against noninactivating "delayed rectifier" K+ currents or Ca²⁺-activated K+ currents in synaptosomes. nih.gov The unique structure of γ-KTx toxins may lead them to interact with different sites on the channel, such as the turret region, rather than the pore-blocking mechanism typical of α-KTx toxins. researchgate.net

Functional Comparisons with other Scorpion Alpha-KTx Toxins (e.g., Pi1, Pi4, Maurotoxin)

Comparing PiTX-Kα to other α-KTx toxins, including others from the same scorpion, highlights the subtle determinants of channel selectivity and affinity.

Pi1 : This toxin from Pandinus imperator is structurally unique, having 35 amino acids but four disulfide bridges, placing it in a different structural class. nih.gov Functionally, it is a reversible blocker of Shaker B K+ channels. nih.gov While active on Kv1.2 (IC₅₀ = 0.44 nM) and Shaker B channels (IC₅₀ = 23 nM), it is notably inactive on Kv1.1 and Kv1.3 channels. researchgate.net This contrasts with PiTX-Kα, which is an extremely potent blocker of Kv1.2 (IC₅₀ = 32 pM) and also effectively blocks other A-type channels. nih.govnih.gov

Pi4 : Belonging to the α-KTx6 subfamily, Pi4 is a 38-residue toxin with four disulfide bridges. researchgate.net It is a highly potent and selective inhibitor of Kv1.2 channels (IC₅₀ = 8 pM) and also blocks Shaker B channels, but it has no effect on Kv1.1 or Kv1.3 channels. researchgate.net Its potency on Kv1.2 is even greater than that of PiTX-Kα, demonstrating that different structural scaffolds (α-KTx7 vs. α-KTx6) can achieve exquisite potency for the same channel subtype.

Maurotoxin (MTX) : Isolated from Scorpio maurus palmatus, MTX is another potent blocker of Kv1.2 channels (IC₅₀ = 120 pM). researchgate.net Despite having a high sequence identity with Pi4 (76%), it has a different disulfide bridge pattern. researchgate.net The comparison between Pi4, MTX, and PiTX-Kα illustrates that sequence identity does not always predict functional similarity and that the specific arrangement of disulfide bonds and key surface residues are critical for defining the pharmacological profile. researchgate.net

Table 2: Functional Comparison of PiTX-Kα and other α-KTx Toxins
ToxinSource ScorpionFamilyKv1.1 (Shaker B) IC₅₀Kv1.2 IC₅₀Kv1.3 IC₅₀
Pandinotoxin-Kα (PiTX-Kα)Pandinus imperatorα-KTx7.1Blocked uniprot.org32 pM nih.govacs.orgBlocked wikipedia.org
Pi1Pandinus imperatorα-KTx6.1 researchgate.net23 nM researchgate.net0.44 nM researchgate.netInactive researchgate.net
Pi4Pandinus imperatorα-KTx6.2Blocked researchgate.net8 pM researchgate.netInactive researchgate.net
Maurotoxin (MTX)Scorpio maurus palmatusα-KTx6.3Blocked120 pM researchgate.netBlocked

Structure-Function Relationship Studies of this compound Mutants and Chimeras

While extensive site-directed mutagenesis studies specifically on this compound are not widely reported, significant insights into its structure-function relationship can be derived from the study of its natural P10E mutant, PiTX-Kβ, and through structural comparisons with other well-characterized toxins like Charybdotoxin (CTX).

The most telling "mutant" study is the natural experiment provided by PiTX-Kβ. As detailed in section 7.1, the single P10E substitution cripples the toxin's affinity for certain K+ channels. nih.gov This highlights the critical role of the electrostatic surface potential in the region of the functional dyad (Lys27), demonstrating that preventing intramolecular interactions that mask this key residue is essential for high-affinity binding. nih.gov

Furthermore, structural comparisons between PiTX-Kα and CTX reveal other key determinants of selectivity. nih.govacs.org

N-Terminal Structure : PiTX-Kα lacks three N-terminal residues that, in CTX, form a third β-strand. nih.govacs.org This structural difference, combined with sequence variations at positions 10, 14, and 25, is thought to be the reason why PiTX-Kα does not block large-conductance Ca²⁺-activated (maxi-K⁺) channels, which are a primary target of CTX. nih.gov

Surface Residue Positioning : The three-dimensional structure of PiTX-Kα positions the side chains of two residues, Tyrosine-23 and Arginine-31, in a manner that is distinct from their analogous residues in CTX. These residues are located in a region of the toxin believed to interact directly with A-type K+ channels, and their unique orientation in PiTX-Kα likely explains its significantly higher affinity for these channels compared to CTX. nih.govacs.org

Advanced Methodologies in Pandinotoxin K Alpha Research

Recombinant Expression Strategies for PANDINOTOXIN-K ALPHA Production

The low natural abundance of this compound in scorpion venom necessitates alternative production methods to obtain the milligram quantities required for structural and functional studies. acs.orgresearchgate.net Recombinant expression in microbial systems is a favored strategy, offering high yields, rapid cell growth, and the use of simple media. researchgate.net

Researchers have successfully produced fully active recombinant this compound. nih.govacs.org In these strategies, the gene encoding the toxin is introduced into a host organism, typically a bacterium like E. coli. The host's cellular machinery then transcribes and translates the gene, producing the peptide. Following expression, the recombinant toxin is purified to homogeneity. Crucially, protein sequencing and functional assays have confirmed that the recombinant this compound is identical in amino acid sequence and biological activity to the naturally occurring toxin. acs.org This approach ensures a consistent and scalable supply of the peptide for research purposes.

Chemical Synthesis Approaches for this compound and its Derivatives

In addition to recombinant expression, total chemical synthesis provides a powerful route to producing this compound and its analogs. This bottom-up approach allows for the precise, residue-by-residue construction of the 35-amino acid peptide chain, typically using solid-phase peptide synthesis (SPPS) methodologies.

A key challenge in synthesizing scorpion toxins is ensuring the correct formation of the multiple disulfide bonds that are critical for their three-dimensional structure and function. This compound contains three such bonds, which anchor its alpha-helical domain to its beta-sheet structure. acs.org Chemical synthesis strategies for related toxins from Pandinus imperator have employed specific protocols to guide the oxidative folding of the linear peptide chain, ensuring the formation of the correct disulfide bridge pairings (Cys4-Cys25, Cys10-Cys30, Cys14-Cys32). researchgate.net An advantage of chemical synthesis is the ability to easily incorporate unnatural amino acids or labels at specific sites, creating unique derivatives for structure-function relationship studies.

Electrophysiological Techniques for Assessing Channel Blockade (e.g., Patch Clamp Electrophysiology)

Patch-clamp electrophysiology is the gold standard for directly studying the effects of toxins on ion channel function. nih.gov This technique offers high-resolution recording of the ionic currents flowing through individual channels in the membrane of a living cell. sigmaaldrich.comnih.gov

In a typical experiment, a glass micropipette with a tip diameter of about one micrometer is pressed against the membrane of a cell expressing the target potassium channels. nih.gov The tight seal allows for the measurement of ion flow under controlled voltage conditions (voltage-clamp). nsolns.com When this compound is applied to the cell, its blocking effect on the potassium channels is observed as a direct reduction in the measured potassium current. nsolns.comresearchgate.net This method has been used to demonstrate the potent blockade of rapidly inactivating K+ currents by this compound in various preparations, including rat dorsal root ganglion neurons and sympathetic preganglionic neurons. nsolns.comresearchgate.net The precision of patch-clamp allows for detailed characterization of the toxin's affinity and the kinetics of the channel block.

Tracer Flux Assays (e.g., 86Rb Efflux) for Potassium Channel Activity

Tracer flux assays provide a robust biochemical method for assessing the activity of a population of ion channels simultaneously. For potassium channels, these assays commonly use the radioactive rubidium isotope, ⁸⁶Rb+, as a tracer for K+ ions, as it is readily transported through most K+ channels.

The assay is typically performed on synaptosomes (sealed nerve terminals) or cultured cells that express the channels of interest. nih.gov These preparations are first loaded with ⁸⁶Rb+. The efflux of the radioactive tracer is then stimulated, often by depolarizing the cell membrane with a high concentration of potassium chloride. nih.gov To test the effect of this compound, the toxin is added to the preparation, and the amount of ⁸⁶Rb+ efflux is measured and compared to a control without the toxin. A reduction in ⁸⁶Rb+ efflux indicates that the potassium channels have been blocked. This technique was instrumental in the initial characterization of this compound, demonstrating its selective blockade of the rapidly inactivating (A-type) K+ current component in rat brain synaptosomes with a high affinity. nih.govacs.org

PreparationAssay TypeTarget Channel TypeIC₅₀ Value
Rat Brain Synaptosomes⁸⁶Rb+ EffluxA-type K+ channels~6 nM
FibroblastsElectrophysiologyCloned Kv1.2 channels~32 pM

This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against different potassium channel preparations, as determined by tracer flux assays and electrophysiology. nih.govacs.org

Molecular Cloning and Expression of Target Potassium Channels

To dissect the precise interaction of this compound with specific potassium channel subtypes, researchers utilize molecular cloning and heterologous expression systems. Native tissues and neurons often express a complex mixture of different ion channel subunits, making it difficult to attribute a toxin's effect to a single molecular entity.

Molecular cloning allows scientists to isolate the gene for a single potassium channel subunit, such as KCNA2 which codes for the Kv1.2 channel, and express it in a host cell that lacks endogenous potassium channels (e.g., certain fibroblast cell lines or Xenopus oocytes). nih.govgenecards.org This creates a simplified biological system where the effects of this compound can be studied on a single, known channel type. It was through this method that this compound was identified as an exceptionally potent inhibitor of the cloned Kv1.2 channel, exhibiting an IC₅₀ value in the picomolar range. nih.govacs.org This approach is essential for determining the specific channel selectivity profile of the toxin.

Single-Cell RT-PCR for Ion Channel Subunit Expression Analysis

Single-cell reverse transcription-polymerase chain reaction (RT-PCR) is a powerful molecular technique that bridges the gap between functional data from electrophysiology and the genetic identity of the channels involved. After characterizing a specific potassium current in a single neuron and confirming its sensitivity to this compound, that same cell can be harvested to analyze its gene expression profile.

This method involves isolating the messenger RNA (mRNA) from the single cell and using reverse transcriptase to create complementary DNA (cDNA). The cDNA is then subjected to PCR with primers specific for various ion channel subunits. A study on rat sympathetic preganglionic neurons (SPN) provides a clear example of this methodology's utility. nsolns.com Electrophysiology demonstrated that a transient outward current in these neurons was sensitive to this compound. nsolns.com Subsequent single-cell RT-PCR analysis of these same neurons revealed the expression of mRNA for the Kv4.1 and Kv4.3 alpha-subunits, identifying them as the likely molecular correlates of the this compound-sensitive current. researchgate.netnsolns.com This technique is invaluable for identifying the specific subunits that form the native channels targeted by the toxin in a physiological context.

Cell TypeToxin-Sensitive CurrentIdentified α-Subunit mRNAIdentified β-Subunit mRNA
Sympathetic Preganglionic Neurons (SPN)Transient Outward Rectifying ConductanceKv4.1, Kv4.3Kvβ1, Kvβ2, Kvβ3, KChIP1, DPP6

This table presents the findings from a study combining electrophysiology and single-cell RT-PCR to identify the molecular components of a this compound-sensitive current in rat sympathetic preganglionic neurons. researchgate.netnsolns.com

Biological Activities and Research Applications of Pandinotoxin K Alpha

PANDINOTOXIN-K ALPHA as a Pharmacological Tool for Ion Channel Characterization

This compound is a 35-residue peptide that selectively blocks certain types of voltage-gated potassium channels. nih.govnih.gov It is particularly distinguished by its potent and preferential inhibition of rapidly inactivating (A-type) K+ channels. nih.govnih.gov This selectivity allows researchers to isolate and characterize the function of these specific channels in various biological preparations.

The toxin demonstrates exceptionally high affinity for the cloned Kv1.2 channel, a member of the Shaker-related subfamily of potassium channels. nih.govacs.org In studies using rat brain synaptosomes, PiTX-Kα selectively blocks the component of potassium-stimulated rubidium (86Rb) efflux that corresponds to an A-type K+ current, without affecting the non-inactivating (delayed rectifier) or the Ca2+-dependent components. nih.gov This specificity contrasts with other scorpion toxins like charybdotoxin (B568394), which can block a broader range of K+ channels. nih.govnih.gov The high affinity of PiTX-Kα is attributed to specific structural features, including the positioning of key amino acid residues like Tyr-23 and Arg-31, which differ from their analogous positions in charybdotoxin. nih.govacs.org

The inhibitory potency of this compound has been quantified in various experimental systems, highlighting its utility as a high-affinity probe for specific Kv channel subtypes.

Table 1: Inhibitory Concentrations (IC50) of this compound

Preparation Target Channel/Current IC50 Value Reference
Rat Brain Synaptosomes A-type K+ Current 6 nM nih.govnih.gov
Fibroblasts Cloned Kv1.2 Channel 32 pM nih.govnih.gov
Dorsal Root Ganglia (DRG) Neurons Voltage-gated, rapidly inactivating K+ channels 8.0 nM nih.gov

Probing Neuronal Excitability and Synaptic Transmission with this compound

A-type potassium channels play a critical role in regulating neuronal excitability, influencing action potential firing frequency and synaptic integration. nih.govnih.gov By selectively blocking these channels, this compound serves as an essential tool for investigating their contribution to neuronal function.

In sympathetic preganglionic neurons (SPN), A-type conductances are crucial for regulating firing frequency. nsolns.com Studies have shown that the transient outward current in these neurons is sensitive to 50 nM concentrations of Pandinotoxin-Kα, confirming the involvement of rapidly inactivating Kv channels in their electrophysiological profile. nsolns.com The modulation of these channels is thought to be a key factor in controlling the output of the sympathetic nervous system. nsolns.com

Similarly, in large pyramidal neurons of the neocortex, dendrotoxin-sensitive K+ channels, which include A-type channels, are pivotal in controlling excitability. nih.gov While PiTX-Kα itself was not the primary agent used in all such studies, its known function as a blocker of A-type channels makes it a relevant tool for dissecting the roles of these channels in synaptic integration and the generation of neuronal output. nih.govresearchgate.net The strategic location of these channels near the site of action potential initiation means that their modulation can powerfully regulate a neuron's response to synaptic inputs. nih.gov

Investigating Cellular Processes Modulated by Kv Channels using this compound

Voltage-gated potassium channels are not limited to neurons; they are widely distributed and play fundamental roles in a variety of cellular processes in non-excitable cells. researchgate.net These processes include cell proliferation, differentiation, and apoptosis. researchgate.net The dysfunction of K+ channels has been correlated with several diseases, making them important therapeutic targets. researchgate.netmedchemexpress.eu

This compound, by providing a means to selectively inhibit specific Kv channels, allows researchers to explore the downstream consequences of this inhibition on cellular behavior. nih.gov For example, the involvement of K+ channels in the cell cycle and programmed cell death (apoptosis) has been a subject of intense investigation. researchgate.net Antagonists of K+ channels have been shown to influence granulosa cell proliferation and apoptosis, demonstrating that these channels can be pharmacological targets for affecting cell fate. researchgate.net While many studies use broader-spectrum blockers, the high specificity of PiTX-Kα offers the potential to link the function of a particular channel subtype, such as Kv1.2, to specific cellular outcomes like proliferation or apoptosis in various cell types. nih.govresearchgate.net

In vitro Studies on Cellular Proliferation and Apoptosis in Disease Models (e.g., Cancer Cell Lines)

The role of potassium channels in cell proliferation and apoptosis has made them a focus of cancer research. researchgate.netisisn.org Several studies have investigated the anti-cancer properties of scorpion venoms, which contain a cocktail of bioactive peptides including this compound. isisn.org

An in vitro study assessed the effects of venom from Pandinus imperator on the Hs57T human lung cancer cell line. isisn.org The venom demonstrated significant cytotoxic effects, induced apoptosis, and caused cell cycle arrest. isisn.org These anti-tumor effects were associated with the downregulation of key genes involved in cancer progression, such as EGFR, VEGFR2, and MMP-1. isisn.org

Table 2: Cytotoxic and Apoptotic Effects of Pandinus imperator Venom on Hs57T Lung Cancer Cells

Parameter Value/Observation Reference
Cytotoxicity (IC50) 1.054 µg/ml isisn.org
Cell Cycle Arrest Arrest at G2/M phase isisn.org
Total Apoptosis 43.59% isisn.org
    Early Apoptosis 6.12% isisn.org
    Late Apoptosis 34.66% isisn.org

These findings suggest that components within the scorpion venom, such as this compound, interfere with fundamental cellular processes required for cancer cell survival and proliferation. isisn.org The ability to induce apoptosis and halt the cell cycle points to the potential of targeting specific K+ channels in cancer therapy. researchgate.netisisn.org

Exploration of this compound in Pre-clinical Models of Pain Modulation (mechanistic focus)

Alterations in the expression and function of ion channels in primary sensory neurons are a key mechanism underlying chronic pain states. nih.govgoogle.com A-type potassium channels, in particular, are involved in setting the threshold for neuronal firing and are therefore implicated in the hyperexcitability that characterizes neuropathic and inflammatory pain. nih.gov

Research has explored the potential of targeting A-type K+ channels in primary sensory neurons for alleviating pain. wikipedia.org In a preclinical rat model of bone cancer pain, the intraplantar injection of this compound was shown to produce a significant reduction in spontaneous pain behaviors, as well as mechanical allodynia and thermal hyperalgesia. wikipedia.org This suggests that blocking A-type K+ channels in the peripheral sensory neurons can effectively dampen the transmission of pain signals. wikipedia.org The mechanism is believed to involve the toxin's ability to reduce the excitability of nociceptive neurons, thereby providing an anti-nociceptive effect. wikipedia.org

Future Research Avenues for Pandinotoxin K Alpha

Development of PANDINOTOXIN-K ALPHA-Derived Molecular Probes

The high affinity and selectivity of PiTX-Kα for specific Kv channel subtypes make it an excellent candidate for the development of molecular probes. These probes can be instrumental in studying the distribution, density, and function of target ion channels in various tissues and disease states. Future research in this area will likely focus on:

Fluorescent Labeling: Conjugating fluorescent dyes to PiTX-Kα will enable the direct visualization of Kv1.2 and other target channels in cells and tissues using advanced microscopy techniques. This will provide valuable insights into channel localization and trafficking.

Biotinylation: The creation of biotinylated PiTX-Kα derivatives will facilitate the purification and isolation of its binding partners through affinity chromatography. This can help in identifying the components of native ion channel complexes.

Radiolabeling: Introducing radioactive isotopes into the PiTX-Kα structure will allow for quantitative autoradiography and in vivo imaging studies, providing a means to measure the density of target channels in different physiological and pathological conditions.

These molecular probes will be invaluable tools for basic research, enabling a deeper understanding of the roles of specific Kv channels in neuronal excitability, muscle contraction, and other physiological processes.

Rational Design of Novel Channel-Specific Modulators Based on this compound Scaffolding

The well-defined structure of PiTX-Kα provides a robust scaffold for the rational design of novel and more specific ion channel modulators. acs.orgnih.gov By understanding the key residues involved in its interaction with Kv channels, researchers can engineer new peptides with improved properties. nih.gov

Key structural features of PiTX-Kα include an α-helix and a two-stranded antiparallel β-sheet, a structure stabilized by three disulfide bonds. acs.orgnih.gov The critical lysine (B10760008) residue at position 27 (K27) is known to insert into the pore of the ion channel, playing a crucial role in its blocking activity. wikipedia.org Differences in the side chains of residues like Tyr-23 and Arg-31, when compared to other toxins like charybdotoxin (B568394), are thought to contribute to PiTX-Kα's high affinity for A-type channels. nih.gov

Future efforts in this domain will likely involve:

Site-Directed Mutagenesis: Systematically substituting amino acids at key positions to probe their contribution to binding affinity and selectivity. This can lead to the identification of mutants with enhanced specificity for a particular Kv channel subtype.

Computational Modeling and Docking: Utilizing the known three-dimensional structure of PiTX-Kα to perform in silico docking studies with models of various Kv channels. acs.org This can predict favorable interactions and guide the design of new analogs.

Peptide Synthesis and Chimera Construction: Synthesizing modified versions of PiTX-Kα or creating chimeras with other toxins to combine desirable properties. For instance, incorporating elements that enhance stability or reduce immunogenicity.

These approaches hold the potential to generate a new generation of highly selective ion channel modulators with therapeutic potential for a range of channelopathies.

Further Elucidation of this compound Interactions with Native Ion Channel Complexes

While the interaction of PiTX-Kα with cloned Kv channels expressed in heterologous systems has been studied, its engagement with native ion channel complexes in their natural cellular environment is less understood. acs.orgnih.gov Native Kv channels often exist as part of larger macromolecular complexes, including auxiliary subunits and other regulatory proteins, which can influence their pharmacology.

Future research should aim to:

Co-immunoprecipitation Studies: Using antibodies against known channel subunits to pull down native channel complexes and then probing for the presence of bound, labeled PiTX-Kα.

Advanced Electrophysiology: Characterizing the effects of PiTX-Kα on native K+ currents in different cell types to understand how the presence of auxiliary subunits might alter its blocking kinetics and affinity.

Cryo-Electron Microscopy (Cryo-EM): Solving the high-resolution structure of PiTX-Kα in complex with a native or near-native Kv channel. This would provide unprecedented detail about the toxin-channel interface and the conformational changes induced upon binding.

A deeper understanding of these interactions is crucial for predicting the effects of PiTX-Kα-based therapeutics in a physiological context.

Integration of this compound into High-Throughput Screening Platforms for Drug Discovery

The development of high-throughput screening (HTS) assays is a cornerstone of modern drug discovery. The specificity of PiTX-Kα makes it a valuable tool for developing such platforms to identify new small-molecule modulators of Kv channels.

Future directions include:

Fluorescence-Based Assays: Developing assays where the displacement of a fluorescently labeled PiTX-Kα from its target channel by a test compound results in a measurable change in fluorescence.

Automated Patch-Clamp Systems: Utilizing automated electrophysiology platforms to screen large compound libraries for their ability to modulate the activity of PiTX-Kα-sensitive channels.

Cell-Based Reporter Assays: Engineering cell lines where the activity of a PiTX-Kα target channel is coupled to the expression of a reporter gene. Screening for compounds that alter reporter expression can identify new channel modulators.

Integrating PiTX-Kα into HTS platforms could significantly accelerate the discovery of novel drug candidates for diseases where Kv channel dysfunction is implicated, such as certain types of epilepsy and autoimmune disorders. genecards.orgresearchgate.net

Investigating this compound in Emerging Areas of Ion Channel Biology

The field of ion channel biology is constantly evolving, with new roles for these proteins being discovered in a variety of cellular processes beyond their classical functions in excitable cells. Investigating the effects of PiTX-Kα in these emerging areas could yield novel insights.

Potential areas of future investigation include:

Immuno-oncology: Exploring the role of PiTX-Kα-sensitive Kv channels in the proliferation and activation of immune cells, and their potential as targets in cancer immunotherapy.

Metabolic Disorders: Investigating the involvement of these channels in processes like insulin (B600854) secretion and glucose homeostasis, and whether PiTX-Kα can modulate these functions.

Neuroinflammation: Studying the expression and function of PiTX-Kα-sensitive channels in glial cells and their contribution to neuroinflammatory processes in diseases like multiple sclerosis and Alzheimer's disease.

By expanding the scope of PiTX-Kα research into these new frontiers, scientists may uncover previously unknown physiological roles for its target channels and identify novel therapeutic applications for this versatile scorpion toxin.

Q & A

Basic: What are the primary structural characteristics of Pandinotoxin-K Alpha, and how are they determined experimentally?

Methodological Answer:
Structural elucidation involves techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM) . For toxin-protein complexes, co-crystallization with target ion channels (e.g., voltage-gated potassium channels) is critical. Data refinement using software such as PHENIX or Coot ensures atomic-level resolution. Comparative analysis against homologous toxins (e.g., α-dendrotoxin) can highlight conserved functional domains .

Advanced: How to design binding kinetics experiments for this compound to resolve conflicting affinity values reported in literature?

Methodological Answer:
Employ surface plasmon resonance (SPR) or stopped-flow fluorimetry to measure on/off rates under controlled conditions (pH, temperature, ionic strength). Include positive controls (e.g., known high-affinity ligands) and validate buffer compatibility. For discrepancies, conduct meta-analysis using tools like PRISMA to assess variable parameters (e.g., toxin purity, expression systems for recombinant channels) across studies .

Basic: Which ion channels are primary targets of this compound, and what experimental systems validate these interactions?

Methodological Answer:
Use patch-clamp electrophysiology in heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells transfected with Kv1.1/Kv1.2 channels). Dose-response curves (IC₅₀ calculations) and competitive binding assays with blockers like tetraethylammonium (TEA) confirm specificity. Cross-validate with immunofluorescence to colocalize toxin binding sites .

Advanced: How to address contradictions in this compound’s efficacy across in vivo neurotoxicity models?

Methodological Answer:
Standardize animal models (e.g., murine strain, administration route) and quantify toxin bioavailability via HPLC-MS . Control for confounding factors like endogenous protease activity. Apply mixed-effects statistical models to account for inter-study variability, and report effect sizes with confidence intervals .

Basic: What methods are used to detect this compound in biological samples with high sensitivity?

Methodological Answer:
ELISA with monoclonal antibodies raised against conserved epitopes provides nanogram-level detection. For complex matrices (e.g., venom gland extracts), combine size-exclusion chromatography with MALDI-TOF mass spectrometry to isolate and identify isoforms .

Advanced: What computational strategies predict this compound’s interactions with non-canonical ion channels?

Methodological Answer:
Perform molecular dynamics (MD) simulations using force fields like CHARMM36 to model toxin-channel docking. Validate predictions with alanine-scanning mutagenesis of toxin residues and functional assays. Integrate machine learning frameworks (e.g., AlphaFold-Multimer) for high-throughput screening .

Basic: How does this compound’s role in venom ecology inform its functional evolution?

Methodological Answer:
Conduct comparative transcriptomics of venom gland RNA from related species (e.g., Pandinus imperator). Phylogenetic analysis of toxin sequences identifies positively selected residues. In vivo predation assays (e.g., insect/mammalian models) correlate structural variants with ecological niche adaptation .

Advanced: What strategies stabilize this compound for long-term structural studies without activity loss?

Methodological Answer:
Optimize lyophilization protocols with cryoprotectants (e.g., trehalose) and assess stability via circular dichroism (CD) spectroscopy. For redox-sensitive residues, use site-directed mutagenesis (e.g., cysteine-to-serine substitutions) to prevent aggregation. Monitor activity retention via SPR or electrophysiology post-storage .

Basic: What toxicological assays quantify this compound’s potency in vivo?

Methodological Answer:
Determine median lethal dose (LD₅₀) in murine models via subcutaneous injection. Histopathological analysis of neural tissues (e.g., spinal cord) identifies lesion sites. Pair with ex vivo neuromuscular junction assays to correlate systemic toxicity with synaptic blockade .

Advanced: How to reconcile discrepancies in this compound’s allosteric modulation mechanisms reported in crystallography vs. functional studies?

Methodological Answer:
Integrate cryo-EM for near-native state visualization of toxin-channel complexes. Use single-channel electrophysiology to resolve subconductance states undetectable in static structures. Apply Bayesian inference models to harmonize structural and kinetic datasets .

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